N-(4-methylpyrimidin-2-yl)-4-propylbenzenesulfonamide
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Overview
Description
N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a propylbenzene sulfonamide moiety. Sulfonamides are widely studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and methylating agents.
Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyrimidine derivative with a sulfonyl chloride, such as 4-propylbenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHYLPYRIMIDIN-2-YL)-4-ETHYLBENZENE-1-SULFONAMIDE
- N-(4-METHYLPYRIMIDIN-2-YL)-4-BUTYLBENZENE-1-SULFONAMIDE
- N-(4-METHYLPYRIMIDIN-2-YL)-4-ISOPROPYLBENZENE-1-SULFONAMIDE
Uniqueness
N-(4-METHYLPYRIMIDIN-2-YL)-4-PROPYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group may enhance its lipophilicity and membrane permeability compared to similar compounds with different alkyl substitutions.
Properties
Molecular Formula |
C14H17N3O2S |
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Molecular Weight |
291.37 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H17N3O2S/c1-3-4-12-5-7-13(8-6-12)20(18,19)17-14-15-10-9-11(2)16-14/h5-10H,3-4H2,1-2H3,(H,15,16,17) |
InChI Key |
HDBNQBXPWOFCOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C |
Origin of Product |
United States |
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